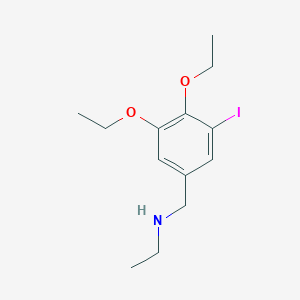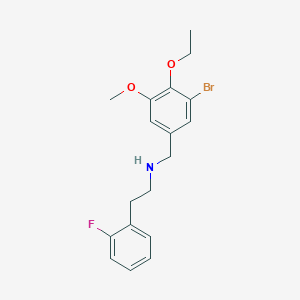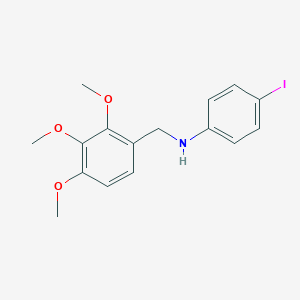
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine was first synthesized in 2003 by a team of researchers at Purdue University led by David Nichols. Since then, this compound has been used in various research studies to investigate its effects on the human brain and behavior. Due to its potent psychedelic effects, N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
Wirkmechanismus
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine acts primarily by binding to the 5-HT2A receptor in the brain, which leads to the activation of various signaling pathways. This activation results in changes in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a role in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine are complex and not fully understood. However, studies have suggested that this compound can cause profound changes in perception, including alterations in visual and auditory perception, time perception, and sense of self. Other effects may include changes in mood, thought processes, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine in lab experiments is its potency, which allows for the study of its effects at low doses. However, one limitation is the potential for adverse effects, such as seizures and cardiovascular complications, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine may focus on its potential therapeutic applications in the treatment of mental health disorders. Additionally, studies may investigate the long-term effects of this compound on the brain and behavior, as well as its potential for abuse and addiction. Further research may also explore the development of new compounds with similar effects but fewer adverse effects.
In conclusion, N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine is a potent psychedelic compound that has gained popularity in recent years. While its effects on the brain and behavior are complex and not fully understood, studies have suggested that it may have potential therapeutic applications in the treatment of certain mental health disorders. Further research is needed to fully understand the effects and potential risks associated with this compound.
Synthesemethoden
The synthesis of N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine involves a series of chemical reactions starting from 2C-I, a psychedelic phenethylamine. The process involves the use of various reagents and solvents, including iodine, sodium hydroxide, and ethylamine. The final product is a white crystalline powder that is typically sold in the form of blotter paper or tablets.
Wissenschaftliche Forschungsanwendungen
N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine has been used in various research studies to investigate its effects on the human brain and behavior. One study conducted in 2013 found that this compound has a high affinity for the 5-HT2A receptor, which is known to play a role in the regulation of mood, cognition, and perception. Other studies have suggested that N-(3,4-diethoxy-5-iodobenzyl)-N-ethylamine may have potential therapeutic applications in the treatment of certain mental health disorders, such as depression and anxiety.
Eigenschaften
Molekularformel |
C13H20INO2 |
|---|---|
Molekulargewicht |
349.21 g/mol |
IUPAC-Name |
N-[(3,4-diethoxy-5-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H20INO2/c1-4-15-9-10-7-11(14)13(17-6-3)12(8-10)16-5-2/h7-8,15H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
YLWPVGOBUASGBL-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C(=C1)I)OCC)OCC |
Kanonische SMILES |
CCNCC1=CC(=C(C(=C1)I)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-{[4-(Cyclopentyloxy)benzyl]amino}-1-butanol](/img/structure/B283280.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)
![2-{[2-Bromo-5-ethoxy-4-(2-propynyloxy)benzyl]amino}-1-butanol](/img/structure/B283285.png)

![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)